molecular formula C19H26N2O2S B2482192 2-amino-6-(1,1-dimethylpropyl)-N-(2-furylmethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide CAS No. 590358-26-2

2-amino-6-(1,1-dimethylpropyl)-N-(2-furylmethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

Cat. No.: B2482192
CAS No.: 590358-26-2
M. Wt: 346.49
InChI Key: WFGHWOHVQMGWHC-UHFFFAOYSA-N
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Description

2-amino-6-(1,1-dimethylpropyl)-N-(2-furylmethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is a useful research compound. Its molecular formula is C19H26N2O2S and its molecular weight is 346.49. The purity is usually 95%.
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Scientific Research Applications

Antibacterial and Antifungal Properties

Research indicates that derivatives of 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide, including those with structural similarities to the specified compound, show notable antibacterial and antifungal activities. These activities were highlighted in studies where different substituents on the thiophene-3-carboxamide core were explored for their bioactivity. The structural variations in these compounds contribute to their biological activity, with specific focus on the interaction between substituents and microbial targets (Vasu et al., 2003; Vasu et al., 2005).

Cytostatic, Antitubercular, and Anti-inflammatory Activity

Further exploration into the azomethine derivatives of 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide revealed a spectrum of pharmacological properties, including cytostatic, antitubercular, and anti-inflammatory activities. These findings are supported by predictions of biological activity and subsequent synthesis and analysis of these derivatives, highlighting their potential in the design of new pharmaceutical agents (Chiriapkin et al., 2021).

Synthesis and Analysis of Biologically Active Compounds

The targeted synthesis and analysis of azomethine derivatives have been optimized, paving the way for the identification of leading compounds with specified pharmacological properties. This research underlines the importance of structural analysis and synthesis optimization in the development of active pharmaceutical ingredients, especially those derived from 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide (Chiriapkin et al., 2021).

Novel Transformations for Synthetic Applications

Innovative transformations of the amino and carbonyl/nitrile groups in thiophenes related to the specified compound have been studied, showing potential for synthetic applications in medicinal chemistry. These transformations are crucial for the synthesis of novel biologically active molecules, demonstrating the versatility of the thiophene-3-carboxamide scaffold in drug discovery (Pokhodylo et al., 2010).

Antimicrobial and Anti-inflammatory Potential

The synthesis and evaluation of new thiophene derivatives based on 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide have shown significant antimicrobial and anti-inflammatory activities. These activities suggest the potential of these derivatives in the development of new therapeutic agents targeting microbial infections and inflammatory conditions (Amr et al., 2010).

Properties

IUPAC Name

2-amino-N-(furan-2-ylmethyl)-6-(2-methylbutan-2-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N2O2S/c1-4-19(2,3)12-7-8-14-15(10-12)24-17(20)16(14)18(22)21-11-13-6-5-9-23-13/h5-6,9,12H,4,7-8,10-11,20H2,1-3H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFGHWOHVQMGWHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C)C1CCC2=C(C1)SC(=C2C(=O)NCC3=CC=CO3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.